2-Fluoro-6-(trifluoromethyl)aniline
Overview
Description
2-Fluoro-6-(trifluoromethyl)aniline is a fluorinated aromatic amine. It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-6-(trifluoromethyl)aniline can be synthesized through various methods. One common approach involves the nitration of 2-fluoro-6-(trifluoromethyl)benzene followed by reduction to the corresponding aniline derivative. Another method includes the direct amination of 2-fluoro-6-(trifluoromethyl)nitrobenzene using reducing agents such as iron powder or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides and sulfonamides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form nitroso or nitro derivatives and reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and anhydrides are commonly used.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like iron powder or hydrogen gas are used.
Major Products Formed
Amides and Sulfonamides: Formed through nucleophilic substitution.
Halogenated, Nitrated, and Sulfonated Derivatives: Formed through electrophilic aromatic substitution.
Nitroso and Nitro Derivatives: Formed through oxidation.
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)aniline is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-6-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-fluorobenzotrifluoride
- α,α,α,6-Tetrafluoro-o-toluidine
Uniqueness
2-Fluoro-6-(trifluoromethyl)aniline is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile building block in various chemical syntheses.
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSFHEFEKDRLKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333855 | |
Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144851-61-6 | |
Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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